![molecular formula C11H12BrNO2 B1275737 3-Bromo-4,5-diethoxybenzonitrile CAS No. 514856-13-4](/img/structure/B1275737.png)
3-Bromo-4,5-diethoxybenzonitrile
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Overview
Description
3-Bromo-4,5-diethoxybenzonitrile is a chemical compound with the molecular formula C11H12BrNO2 . It has an average mass of 270.122 Da and a monoisotopic mass of 269.005127 Da .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4,5-diethoxybenzonitrile consists of 11 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1S/C11H12BrNO2/c1-3-14-9-6-8(5-12)4-7(2)10(9)15-11/h4-6H,3H2,1-2H3
. Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-4,5-diethoxybenzonitrile include a molecular weight of 270.122 g/mol, a monoisotopic mass of 269.005127 Da, and a molecular formula of C11H12BrNO2 .Scientific Research Applications
Proteomics Research
3-Bromo-4,5-diethoxybenzonitrile: is utilized in proteomics research for the study of protein expression, modification, and interaction. Its role in this field is pivotal due to its potential in modifying peptides and proteins, which can help in understanding protein function and disease-related alterations .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It is particularly useful in the construction of complex organic molecules due to its reactivity with various nucleophiles and electrophiles, enabling the formation of diverse chemical structures .
Drug Discovery
In drug discovery, 3-Bromo-4,5-diethoxybenzonitrile can be employed as a precursor for the synthesis of pharmacologically active molecules. Its bromine atom is a good leaving group, which can be replaced by other functional groups to create new compounds with potential therapeutic effects .
Material Science
The compound’s unique structure allows for its application in material science, particularly in the development of organic electronic materials. Its electronic properties can be harnessed to create semiconductors, conductive polymers, and other materials used in electronic devices .
Antioxidant Research
Research has indicated that structurally similar compounds exhibit antioxidant properties. While specific studies on 3-Bromo-4,5-diethoxybenzonitrile are limited, its analogs have been shown to protect skin cells against oxidative damage, suggesting potential applications in antioxidant research .
Environmental Science
In environmental science, this compound could be investigated for its ability to interact with pollutants and other environmental contaminants. Its chemical reactivity might be exploited to develop sensors or neutralizers for harmful substances in the environment .
Photoprotection Studies
Compounds with similar structures have been studied for their photoprotective effects against UV-induced oxidative stress3-Bromo-4,5-diethoxybenzonitrile could be explored for its efficacy in protecting skin cells from UV radiation and preventing photoaging .
Catalysis
The bromine atom in 3-Bromo-4,5-diethoxybenzonitrile can act as a catalyst in various chemical reactions. Its potential in catalyzing organic transformations could be valuable in developing more efficient and sustainable chemical processes .
Mechanism of Action
Target of Action
This compound is a unique chemical used in early discovery research
Biochemical Pathways
For instance, 3-bromo-4,5-dihydroxybenzaldehyde, a compound with a similar structure, has been shown to protect skin cells against oxidative damage via the Nrf2/HO-1 pathway .
Result of Action
Similar compounds have been shown to exhibit antioxidant, anti-inflammatory, and cytoprotective effects .
properties
IUPAC Name |
3-bromo-4,5-diethoxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2/h5-6H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLJNTWBXCKJOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Br)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399567 |
Source
|
Record name | 3-bromo-4,5-diethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4,5-diethoxybenzonitrile | |
CAS RN |
514856-13-4 |
Source
|
Record name | 3-bromo-4,5-diethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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